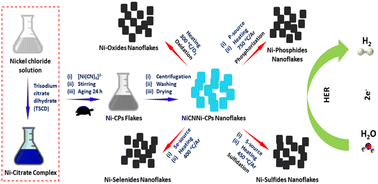Two-dimensional nickel cyano-bridged coordination polymer thermally derived potent electrocatalysts for alkaline hydrogen evolution reaction†
Journal of Materials Chemistry A Pub Date: 2023-11-02 DOI: 10.1039/D3TA04511K
Abstract
Because of its sustainability and cleanliness, hydrogen has recently been a research focus as a potential fuel. One promising way to produce hydrogen is water electrolysis in an alkaline solution. However, this process requires much energy to split the H–OH bond and transfer multiple electrons/protons. To overcome this challenge, catalytic electrodes have been developed to reduce the energy needed and maintain sustainable water electrolysis. This study explores the potential of utilizing a two-dimensional nickel-based cyanide coordination polymer (2D Ni-CP) precursor to synthesize effective Ni-based inorganic nanostructured electrodes. Various types of electrodes, including Ni-O, Ni-S, Ni-Se, and Ni-P, are synthesized through direct thermal treatment of the coordination polymer. The performance of the as-prepared materials in the hydrogen evolution process (HER) in an alkaline medium is examined. Ni-P demonstrates the most promising HER performance with an overpotential of 266 mV at 10 mA cm−2 and a Tafel slope of 186 mV dec−1. These results are compared to those of the benchmark expensive and scarce Pt/C-40% catalyst (38 mV and 48 mV dec−1) examined under identical conditions. Additionally, Ni-P shows outstanding HER durability over four days, as reflected by chronopotentiometry measurements.


Recommended Literature
- [1] Novel carbon quantum dots for fluorescent detection of phenol and insights into the mechanism†
- [2] Asymmetric seed passivation for regioselective overgrowth and formation of plasmonic nanobowls†
- [3] Tuning the photodriven electron transport within the columnar perylenediimide stacks by changing the π-extent of the electron donors†
- [4] Nyholm Memorial Lecture. Growth, change, and challenge
- [5] Synthesis and characterization of Co and Ni complexes stabilized by keto- and acetamide-derived P,O-type phosphine ligands†
- [6] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [7] On the coupling of solvent characteristics to the electronic structure of solute molecules
- [8] Solvent extraction from halide solutions. Part 1.—Synergistic behaviour with mixed solvents
- [9] Results of a “Whole Effluent Assessment” study from different industrial sectors in Germany according to OSPAR's WEA strategy†
- [10] Surface-initiated polymerization-induced self-assembly of bimodal polymer-grafted silica nanoparticles towards hybrid assemblies in one step†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 13446-44-1
-
CAS no.: 154-68-7
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8









